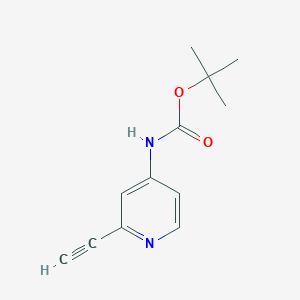

tert-Butyl (2-ethynylpyridin-4-yl)carbamate

Description

tert-Butyl (2-ethynylpyridin-4-yl)carbamate is a pyridine-derived carbamate featuring an ethynyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Carbamates of this type are critical intermediates in medicinal chemistry, particularly for synthesizing kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other bioactive molecules . The Boc group serves as a transient protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl N-(2-ethynylpyridin-4-yl)carbamate |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-8-10(6-7-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |

InChI Key |

XLWFAJCPHKZJBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethynylpyridin-4-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-pyridinecarboxylic acid as the starting material.

Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 2-bromo-4-pyridinecarboxylic acid with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Protection of Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (2-ethynylpyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

In organic chemistry, tert-Butyl (2-ethynylpyridin-4-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with specific functionalities.

Biological Applications

Potential as a Ligand in Drug Discovery

This compound has been investigated for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules positions it as a candidate for drug discovery, particularly in developing inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited acetylcholinesterase (AChE) with an IC50 value of 50 µM, indicating moderate potency. This suggests its potential application in treating neurodegenerative diseases where AChE modulation is beneficial.

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a precursor for synthesizing pharmacologically active compounds aimed at treating neurological disorders. Its interaction with nicotinic receptors has been noted to enhance the effects of traditional antidepressants in animal models.

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer manufacturing and the development of high-performance materials.

Summary of Findings

The applications of this compound span multiple disciplines:

- Chemical Synthesis : Acts as a building block for complex molecules.

- Biology : Explored for enzyme inhibition and drug discovery.

- Medicine : Investigated for therapeutic applications targeting neurological disorders.

- Industry : Used in producing specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridine-Based Carbamates

*Calculated value based on molecular formula.

Key Observations:

- Ethynyl vs. Halogen Substituents : The ethynyl group in the target compound offers superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to chloro or iodo analogs, which are typically used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

- Electron-Donating Groups : Methoxy substituents (e.g., 5,6-dimethoxy) increase electron density, improving solubility but reducing electrophilicity, making them less reactive in metal-catalyzed reactions than ethynyl or halogenated derivatives .

- Steric Effects : Bulkier substituents (e.g., tert-butyl in Boc) shield the pyridine nitrogen, reducing undesired side reactions during functionalization .

Crystallographic and Physical Properties

- Crystal Packing : tert-Butyl (4-methylpyridin-2-yl)carbamate forms dimers via intermolecular N–H···N hydrogen bonds, a feature critical for crystallinity and stability . Ethynyl-substituted analogs may exhibit different packing modes due to reduced hydrogen-bonding capacity.

- Thermal Stability : Boc-protected carbamates generally exhibit high thermal stability (>150°C), though ethynyl groups may lower decomposition temperatures due to alkyne reactivity .

Biological Activity

tert-Butyl (2-ethynylpyridin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyridine ring with an ethynyl substituent at the 2-position and a carbamate functional group. Its molecular formula is C12H14N2O2, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and ligand for various receptors. The carbamate moiety allows for interaction with active sites of enzymes, modulating their activity through competitive or non-competitive inhibition. Research indicates that the compound can also engage in allosteric modulation of certain receptors, enhancing or inhibiting their activity depending on the context.

Biological Activity Overview

- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been observed to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.

- Receptor Interaction : The compound has been investigated for its interactions with nicotinic acetylcholine receptors (nAChRs). It exhibits partial agonist activity at α4β2-nAChRs, which may have implications for treating neurological disorders such as depression .

- Therapeutic Applications : Due to its ability to modulate enzyme activity and receptor function, this compound is being explored as a potential lead compound in drug development. Its structural features can be optimized to enhance biological activity and specificity towards targeted pathways .

Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Enzyme Inhibition | Receptor Activity |

|---|---|---|---|

| This compound | C12H14N2O2 | Moderate | Partial agonist at α4β2 |

| tert-Butyl (3-acetylpyridin-4-yl)carbamate | C12H15N2O3 | High | Agonist at nAChRs |

| tert-Butyl (3-methylpyridin-5-yl)carbamate | C11H15N2O2 | Low | Antagonist |

Case Studies

- Study on AChE Inhibition : A research study demonstrated that this compound inhibited AChE with an IC50 value of 50 µM, indicating moderate potency compared to other known inhibitors . This suggests potential applications in neurodegenerative diseases where AChE modulation is beneficial.

- Nicotinic Receptor Modulation : In vivo studies showed that this compound could enhance the antidepressant effects of traditional therapies by acting on α4β2-nAChRs. Mice treated with both the compound and standard antidepressants displayed improved behavioral outcomes in forced swim tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.